

# An In-depth Technical Guide to the Physicochemical Properties of Androsin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Androsin (Standard)*

Cat. No.: *B192284*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Androsin, a bioactive compound with significant therapeutic potential. The information herein is intended to support research and development efforts by providing key data and methodologies for the characterization of this natural product standard.

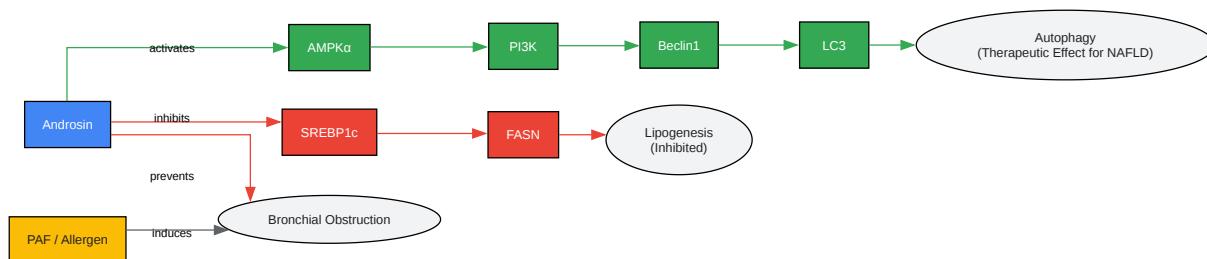
## Quantitative Physicochemical Data

The fundamental physicochemical properties of Androsin are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property                          | Value                                                                                                                            | Source(s)                                                                                           |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula                 | $C_{15}H_{20}O_8$                                                                                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight                  | 328.31 g/mol                                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>                     |
| Exact Mass                        | 328.11581759 Da                                                                                                                  | <a href="#">[1]</a> <a href="#">[5]</a>                                                             |
| Melting Point                     | 206-220 °C                                                                                                                       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>                                         |
| Boiling Point                     | 568.3 ± 50.0 °C at 760 mmHg                                                                                                      | <a href="#">[1]</a>                                                                                 |
| Density                           | 1.4 ± 0.1 g/cm³                                                                                                                  | <a href="#">[1]</a>                                                                                 |
| Solubility                        | Soluble in Methanol,<br>Chloroform, Dichloromethane,<br>Ethyl Acetate, DMSO, Acetone.<br>Insoluble in cold water and<br>ethanol. | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| pKa (Predicted)                   | 12.77 ± 0.70                                                                                                                     | <a href="#">[8]</a>                                                                                 |
| XLogP3                            | -1.09 to -1.4                                                                                                                    | <a href="#">[1]</a> <a href="#">[5]</a>                                                             |
| Appearance                        | White to off-white crystalline<br>powder                                                                                         | <a href="#">[4]</a> <a href="#">[7]</a>                                                             |
| Purity (as determined by<br>HPLC) | >=98%                                                                                                                            | <a href="#">[3]</a>                                                                                 |

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Androsin.


- Proton NMR ( $^1H$ -NMR) Spectroscopy: The  $^1H$ -NMR spectrum of Androsin conforms to its chemical structure, providing information about the arrangement of hydrogen atoms within the molecule.[\[3\]](#)
- Mass Spectrometry (MS): LC-MS data shows a precursor  $[M+Na]^+$  at m/z 351.105.[\[5\]](#) Mass spectrometry is a key technique for determining the molecular weight and elemental composition of compounds.[\[9\]](#)

## Biological Activity and Signaling Pathways

Androsin has demonstrated notable biological activities, including anti-asthmatic and potential therapeutic effects for non-alcoholic fatty liver disease (NAFLD).<sup>[1][10]</sup> Its mechanism of action involves the modulation of specific signaling pathways.

Androsin's therapeutic effects are attributed to its ability to:

- Activate the AMPK $\alpha$ /PI3K/Beclin1/LC3 signaling pathway.<sup>[10]</sup>
- Inhibit the SREBP1c/FASN signaling pathway.<sup>[10]</sup>
- Prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Conceptual diagram of Androsin's signaling pathways.

## Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following are generalized methodologies applicable to the characterization of Androsin.

**4.1. Determination of Melting Point** The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline Androsin powder is packed into a

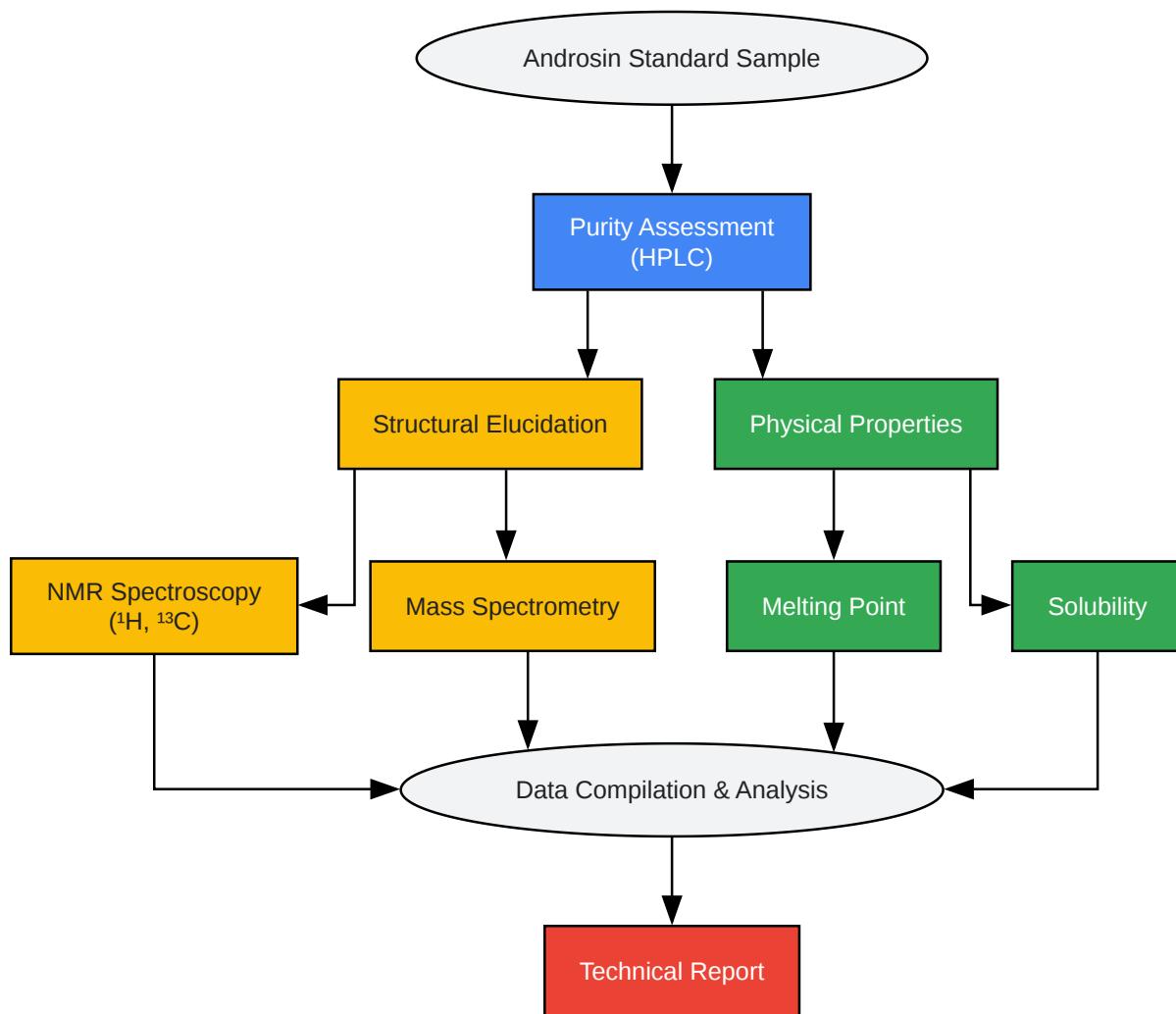
capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

**4.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment** HPLC is a standard method for assessing the purity of chemical compounds.[\[3\]](#)

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column is commonly used for compounds of this polarity.
- **Mobile Phase:** A gradient of water and acetonitrile or methanol is typically employed. The specific gradient profile would need to be optimized.
- **Detection:** UV detection at a wavelength determined by the UV-Vis spectrum of Androsin.
- **Procedure:** A standard solution of Androsin is prepared and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area of the main peak relative to any impurity peaks, from which the purity is calculated.

#### 4.3. Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectra are recorded on an NMR spectrometer.[\[9\]](#) The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>). The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
- **Mass Spectrometry (MS):** Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[\[11\]](#)[\[12\]](#) The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight.


#### 4.4. Solubility Determination

- **Procedure:** A known excess amount of Androsin is added to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the

concentration of Androsin in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

## Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a natural product standard like Androsin.



[Click to download full resolution via product page](#)

Workflow for physicochemical characterization of Androsin.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Androsin | Naveprotein [native-protein.com]
- 4. Androsin | 531-28-2 | Benchchem [benchchem.com]
- 5. Androsin | C15H20O8 | CID 164648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Androsin | CAS:531-28-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. androsin | 531-28-2 [chemicalbook.com]
- 8. androsin | 531-28-2 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Applying mass spectrometric methods to study androgen biosynthesis and metabolism in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Androsin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b192284#physicochemical-properties-of-androsin-standard\]](https://www.benchchem.com/product/b192284#physicochemical-properties-of-androsin-standard)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)